

Furametpyr metabolite identification compared across species

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Furametpyr

CAS No.: 123572-88-3

Cat. No.: S528555

[Get Quote](#)

Furametpyr Metabolism: Cross-Species Comparison

Furametpyr is a pyrazole-carboxamide fungicide that acts by inhibiting mitochondrial succinate dehydrogenase [1]. The table below summarizes the key comparative data on its metabolism.

Aspect	Details
Chemical Description	Pyrazole-carboxamide fungicide; chiral molecule, technical material is a racemate [1].
Major Biotransformations in Rats	N-demethylation; Oxidation of the methyl group at C3 of the pyrazole ring; Oxidation of the methyl group at C1 of the isobenzofuran ring; Hydroxylation at C3 and C7 of the isobenzofuran ring [2] [3].
Major Biotransformation in Humans	N-demethylation, catalyzed primarily by human cytochrome P450 enzymes CYP1A1, 1A2, 2C19, and 3A4 [2] [3].
Number of Metabolites Identified (Rats)	14 metabolites identified in excreta; 13 metabolites and 4 glucuronide conjugates identified in tissues [2] [4].
Excretion (Rat Studies)	Rapid elimination, primarily via feces (45.5-53.3%) and urine (44.1-53.8%) within 7 days [4].

Aspect	Details
Tissue Residues	Low concentrations detected in tissues 7 days post-administration [4].
Absorption	High absorption from the gastrointestinal tract (>93.7% for a 1 mg/kg dose in rats) [4].

Experimental Protocols for Key Studies

The foundational data on **furametpyr** metabolism were generated using the following rigorous methodologies.

- **In Vivo Rat Metabolism Studies [2] [4]**

- **Dosing:** Male and female rats were administered **14C-labeled furametpyr** orally at low (1 mg/kg) and high (200 or 300 mg/kg) doses.
- **Sample Collection:** Urine, feces, and expired air were collected over a period of up to 7 days. In separate bile duct-cannulated rats, bile was collected.
- **Tissue Analysis:** At predetermined intervals, tissues were harvested, and 14C concentrations were measured to determine distribution and depletion.
- **Metabolite Identification:** Metabolites in excreta, bile, and tissues were purified using a combination of chromatographic techniques (e.g., HPLC). Their chemical structures were elucidated through spectroanalyses, primarily **Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)** [2].

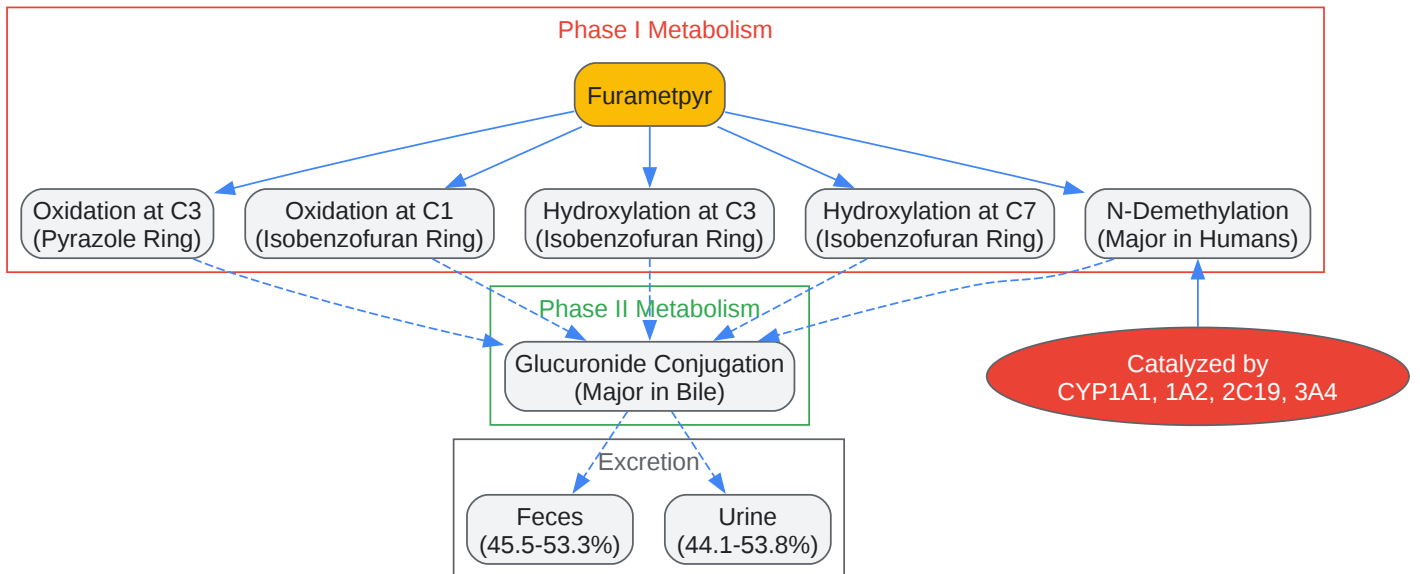
- **In Vitro Human Metabolism Studies [2] [3]**

- **System:** The study utilized **recombinant human cytochrome P450 enzymes**.
- **Incubation:** **Furametpyr** was incubated with specific CYP isoforms (including CYP1A1, 1A2, 2C19, and 3A4).
- **Analysis:** The resulting metabolites were analyzed to identify the specific human enzymes responsible for its primary biotransformation (N-demethylation).

Metabolic Pathway and Workflow

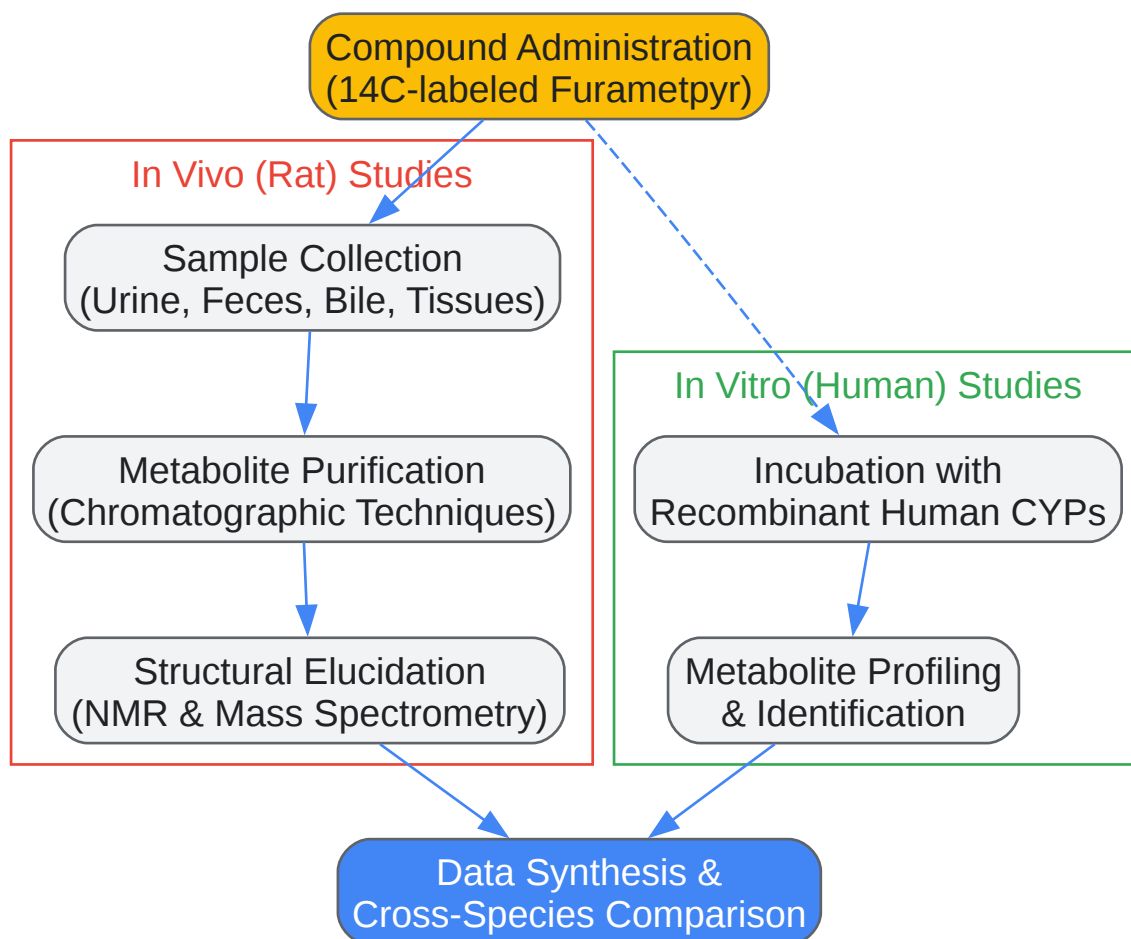
The metabolic fate of **furametpyr** involves several key reactions. The following diagram illustrates the major biotransformation pathways identified in rats, which provide a comprehensive view of its metabolic

fate.



[Click to download full resolution via product page](#)

The overall experimental workflow for characterizing the metabolism of a compound like **furametpyr**, integrating both in vivo and in vitro approaches, can be summarized as follows.



[Click to download full resolution via product page](#)

Key Insights for Researchers

- **Focus on Human-Relevant Pathways:** The finding that **N-demethylation is the major human biotransformation**, catalyzed by specific CYP enzymes, is critical for toxicological assessment. This allows for more targeted studies on potential drug-drug interactions or human-specific toxic metabolites [2] [3].
- **Leverage Modern MetID Tools:** While the foundational studies used robust techniques, modern **Metabolite Identification (MetID)** workflows can provide deeper insights. These include high-resolution mass spectrometry, automated metabolite profiling, and in silico prediction tools to support MIST (Metabolites in Safety Testing) and regulatory guidelines [5] [6].
- **Consider Regulatory Status:** **Furametpyr is not approved** for use in the European Union and is considered obsolete in some regions, though it may be available elsewhere [1]. This status is important for framing the context of any new research.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. (Ref: S 82658) Furametpyr [sitem.herts.ac.uk]
2. Metabolism of Furametpyr . 1. Identification of Metabolites ... | CoLab [colab.ws]
3. Metabolism of furametpyr. 1. Identification of metabolites ... [pubmed.ncbi.nlm.nih.gov]
4. Metabolism of furametpyr. 2. 14C excretion, 14C ... - AGRIS [agris.fao.org]
5. MetID insights for drug development | Labcorp [labcorp.com]
6. RS-Predictor: A new tool for predicting sites of cytochrome ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Furametpyr metabolite identification compared across species]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b528555#furametpyr-metabolite-identification-compared-across-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com